![molecular formula C14H12N2O3S B3931326 methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B3931326.png)
methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate
Overview
Description
Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzofuro[3,2-d]pyrimidines family and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate is not fully understood. However, it has been suggested that it inhibits the activity of enzymes involved in DNA and RNA synthesis, leading to the inhibition of cancer cell growth and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. Additionally, it has been found to have low toxicity in animal models.
Advantages and Limitations for Lab Experiments
The advantages of Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate in lab experiments include its potential therapeutic applications, low toxicity, and ease of synthesis. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate. These include further research to understand its mechanism of action, potential side effects, and optimal dosing for therapeutic applications. Additionally, it could be used in combination with other compounds to enhance its therapeutic effects. Furthermore, it could be tested for its potential to treat other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. Its antitumor, anti-inflammatory, and antiviral properties make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for this compound are numerous, and it has the potential to be a valuable tool in the fight against various diseases.
Scientific Research Applications
Methyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate has shown promising results in various scientific research applications. It has been found to have antitumor, anti-inflammatory, and antiviral properties. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. Additionally, it has been found to reduce inflammation in animal models of arthritis. Furthermore, it has been reported to have antiviral activity against herpes simplex virus and human immunodeficiency virus.
properties
IUPAC Name |
methyl 2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-8-15-12-9-5-3-4-6-10(9)19-13(12)14(16-8)20-7-11(17)18-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYPAPRXRXZLSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)OC)OC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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